3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
Overview
Description
“3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis and XRD characterization at 295 K of three isomers, X-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide: (o-FPhB), (m-FPhB), and (p-FPhB), are presented . The planarity of the C1-C7 (O1)-N1-C8 peptide bond in o-FPhB, and m-FPhB confers high stability, favoring its tendency to acquire a resonant structure in the peptide segment and in the molecule .Molecular Structure Analysis
The molecular structure of “this compound” shows high structural affinity concerning molecular and packing structures . Active participation of the halogen in the assembly of the structures is observed, forming intramolecular rings and molecule chains during crystal growth .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the activation of N-H∙∙∙∙O interpeptide bonds, defining its supramolecular properties . The o-FPhB and m-FPhB form parallel sheets that develop hydrogen C-H···Cg, halogen C-F···Cg, or C=O···Cg interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its linear formula C14H12FNO2 and a molecular weight of 245.256 . Theoretical evaluations of the properties performed by the DFT/B3LYP/ (6-311G (d,p) showed good agreement with the experimental values .Mechanism of Action
The mechanism of action of “3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide” involves the formation of the N-H···O interpeptide bond . An increase in the energetic stability, O···H interactions, and electrostatic potential in the NH region reaffirms the disposition of p-FPhB for the formation of the N-H···O interpeptide bond .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-13(17)12(7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVKFVSBWQBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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